BenchChemオンラインストアへようこそ!

Sulprostone in 5mg/ml Methyl Acetate

EP3 receptor agonist receptor binding selectivity

Sulprostone (16-phenoxy PGE₂ methylsulfonylamide) is a synthetic prostaglandin E₂ analog supplied as a 5 mg/mL solution in methyl acetate. It functions as a potent agonist at the EP3 receptor (Ki = 0.35 ± 0.11 nM) and EP1 receptor (Ki = 107 ± 15 nM), with minimal binding to EP2, EP4, DP, IP, and TP receptors (Ki >7740 nM).

Molecular Formula C23H31NO7S
Molecular Weight 465.6 g/mol
Cat. No. B8101725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulprostone in 5mg/ml Methyl Acetate
Molecular FormulaC23H31NO7S
Molecular Weight465.6 g/mol
Structural Identifiers
SMILESCS(=O)(=O)NC(=O)CCCC=CCC1C(C(CC1=O)O)C=CC(COC2=CC=CC=C2)O
InChIInChI=1S/C23H31NO7S/c1-32(29,30)24-23(28)12-8-3-2-7-11-19-20(22(27)15-21(19)26)14-13-17(25)16-31-18-9-5-4-6-10-18/h2,4-7,9-10,13-14,17,19-20,22,25,27H,3,8,11-12,15-16H2,1H3,(H,24,28)/b7-2+,14-13+/t17?,19?,20-,22?/m1/s1
InChIKeyUQZVCDCIMBLVNR-FVXBXLKASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sulprostone in Methyl Acetate: A Selective EP3/EP1 Prostanoid Agonist for Preclinical Reproductive and Vascular Research


Sulprostone (16-phenoxy PGE₂ methylsulfonylamide) is a synthetic prostaglandin E₂ analog supplied as a 5 mg/mL solution in methyl acetate [1]. It functions as a potent agonist at the EP3 receptor (Ki = 0.35 ± 0.11 nM) and EP1 receptor (Ki = 107 ± 15 nM), with minimal binding to EP2, EP4, DP, IP, and TP receptors (Ki >7740 nM) [2]. This pre-dissolved formulation eliminates the need for end-user solubilization, reducing variability in experimental workflows and enabling precise volumetric dispensing for in vitro and ex vivo studies .

Why Sulprostone in 5mg/ml Methyl Acetate Cannot Be Replaced by Misoprostol or Dinoprostone in Preclinical Studies


Generic substitution among prostanoid EP receptor agonists is scientifically invalid due to marked differences in receptor subtype selectivity, metabolic stability, and functional outcomes. Misoprostol, a widely available PGE₁ analog, exhibits weak and non-selective binding to EP1, EP2, and EP3 receptors [1], whereas sulprostone demonstrates >300-fold selectivity for EP3 over EP1 and negligible binding to other EP subtypes [2]. Dinoprostone (PGE₂) is rapidly metabolized in vivo and in culture, requiring frequent re-dosing or stabilization strategies that are unnecessary with the metabolism-resistant sulprostone molecule [3]. Furthermore, functional studies in dendritic cells demonstrate that sulprostone and dinoprostone produce divergent immunomodulatory effects, with sulprostone impairing DC recovery and functional quality relative to dinoprostone [4]. These biochemical and functional distinctions preclude direct interchangeability and mandate compound-specific procurement for reproducible research outcomes.

Quantitative Differentiation of Sulprostone in 5mg/ml Methyl Acetate: Comparative Potency, Selectivity, and Clinical Performance Data


Receptor Binding Selectivity: Sulprostone Demonstrates 306-Fold Selectivity for EP3 Over EP1 in Radioligand Binding Assays

In HEK293 cells expressing human recombinant EP receptors, sulprostone exhibits a Ki of 0.35 ± 0.11 nM for EP3-III and 107 ± 15 nM for EP1, yielding an EP3/EP1 selectivity ratio of 306-fold. By contrast, misoprostol (free acid) displays a Ki of 7.9 ± 1.0 nM at EP3 and >10,000 nM at EP1, a >1,266-fold difference but with substantially weaker absolute EP3 affinity [1]. Misoprostol methyl ester exhibits even poorer selectivity with Ki values of 319 ± 15 nM at EP3 and 35,675 ± 9577 nM at EP1 [1].

EP3 receptor agonist receptor binding selectivity radioligand binding assay

Functional EP3 Agonist Potency: Sulprostone Is 2.2-Fold More Potent Than Misoprostol in Guinea-Pig Aorta Contraction Assays

In guinea-pig isolated aorta, a validated EP3-receptor functional preparation, sulprostone induced contraction with an EC50 of approximately 23 nM. The equi-effective molar ratio (EMR) ranking established sulprostone as the reference (EMR = 1.0), with misoprostol requiring a 2.2-fold higher concentration to achieve equivalent effect (EMR = 2.2). Native PGE₂ was 5.4-fold less potent (EMR = 5.4), and gemeprost was 3.3-fold less potent (EMR = 3.3) [1].

EP3 receptor vascular smooth muscle functional potency EC50

Clinical Efficacy in Intrauterine Fetal Death: Sulprostone Achieves 100% Expulsion Success vs 29% for Dinoprostone Vaginal Tablets

In a comparative study of 35 patients with intrauterine fetal death after 12 weeks of gestation, intramuscular sulprostone achieved successful expulsion of uterine contents in 100% of cases (18/18) across all gestational stages. In contrast, vaginal dinoprostone tablets were successful in only 29% of cases (5/17; P < 0.001), with efficacy primarily limited to gestations beyond 28 weeks [1]. The mean induction-to-expulsion interval was significantly shorter for sulprostone (10.7 hours) compared to dinoprostone (37.9 hours; P < 0.001) [1].

intrauterine fetal death pregnancy termination sulprostone dinoprostone clinical comparison

Termination of Second-Trimester Pregnancy: Sulprostone Demonstrates Gestational Age-Dependent Efficacy Differences vs Misoprostol

In a clinical comparison of intravaginal misoprostol versus intravenous sulprostone for second-trimester pregnancy termination, gestational age significantly modulated relative efficacy. At or before 20 weeks of gestation, sulprostone achieved a 92% success rate within 24 hours compared to 50% for misoprostol (P = 0.014), with median induction-to-completion times of 7.15 hours versus 18.75 hours (P = 0.015) [1]. After 20 weeks of gestation, both agents achieved 100% success within 24 hours with no significant difference in induction time (8.0 vs 5.54 hours; P > 0.05) [1].

second-trimester pregnancy termination sulprostone misoprostol induction time

Gastrointestinal Side Effect Profile: Sulprostone Causes 74% Fewer Diarrhea Events Than Dinoprostone in Second-Trimester Pregnancy Termination

In a review of 100 second-trimester pregnancy terminations comparing repeated intramuscular injections of sulprostone (Nalador 500) versus dinoprostone (Prostin F2 alpha), the induction-delivery interval was identical between groups. However, the incidence of diarrhea was markedly lower in the sulprostone group (18%) compared to the dinoprostone group (69%) [1].

prostaglandin side effects diarrhea sulprostone dinoprostone tolerability

Formulation Stability and Handling: Methyl Acetate Solution Enables 2-Year Storage Stability at -20°C with Ready-to-Use Convenience

Sulprostone supplied as a 5 mg/mL solution in methyl acetate eliminates the need for end-user solubilization in DMSO, ethanol, or aqueous buffers. This pre-dissolved formulation is stable for ≥2 years when stored at -20°C in tightly sealed vials [1]. In contrast, solid sulprostone formulations require researchers to perform solubilization steps that can introduce batch-to-batch variability in concentration and may compromise compound integrity through repeated freeze-thaw cycles of stock solutions . The methyl acetate vehicle enables direct dilution into aqueous assay buffers for precise volumetric dispensing, reducing technical variability in dose-response experiments .

methyl acetate formulation pre-dissolved stability storage research reagent

Validated Research and Industrial Applications for Sulprostone in 5mg/ml Methyl Acetate Based on Quantitative Evidence


EP3 Receptor Pharmacology and Vascular Smooth Muscle Contractility Studies

Researchers investigating EP3 receptor-mediated vascular contraction should prioritize sulprostone over misoprostol or native PGE₂ due to its 2.2-fold higher functional potency in guinea-pig aorta preparations (EC50 ≈ 23 nM vs misoprostol EMR = 2.2) [1]. The compound's 306-fold EP3/EP1 selectivity window enables dissection of EP3-specific signaling pathways with reduced EP1-mediated confounding effects [2]. The pre-dissolved methyl acetate formulation facilitates precise low-volume additions to isolated tissue baths without the solvent artifacts associated with DMSO stocks.

Uterotonic Drug Discovery and Myometrial Contractility Screening

For laboratories screening novel uterotonic agents or investigating myometrial physiology, sulprostone serves as a well-characterized positive control with established clinical performance benchmarks. In second-trimester pregnancy termination studies, sulprostone achieves 92% success within 24 hours at ≤20 weeks gestation, significantly outperforming misoprostol (50% success; P = 0.014) [3]. These clinical efficacy data provide translational relevance for ex vivo human myometrial strip experiments and in vivo animal models of preterm labor or postpartum hemorrhage.

Comparative Prostanoid Tolerability and Off-Target Effect Profiling

Investigators studying the structure-activity relationships governing prostaglandin side effect profiles can leverage sulprostone's differentiated gastrointestinal tolerability. Clinical data demonstrate that sulprostone causes diarrhea in only 18% of patients compared to 69% for dinoprostone, a 74% relative reduction despite equivalent uterine efficacy [4]. This differential side effect profile makes sulprostone a valuable comparator for elucidating the receptor subtypes and signaling pathways responsible for prostanoid-induced gastrointestinal adverse events.

Dendritic Cell Biology and Cancer Vaccine Development

Researchers generating monocyte-derived dendritic cells for cancer immunotherapy should note that sulprostone cannot substitute for dinoprostone (PGE₂) in standard maturation cocktails. Direct comparative studies demonstrate that sulprostone reduces DC recovery without significantly modifying viability or purity, leading to impaired functional quality of the resulting DCs [5]. This negative differentiation is critical for experimental design: sulprostone is contraindicated as a dinoprostone replacement in DC maturation protocols, but this very property establishes it as a valuable tool for probing EP receptor subtype contributions to DC function.

Quote Request

Request a Quote for Sulprostone in 5mg/ml Methyl Acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.